

# A Technical Guide to Methyl Indoline-6-Carboxylate: Synthesis, Properties, and Therapeutic Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl indoline-6-carboxylate

Cat. No.: B1340901

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl indoline-6-carboxylate** is a heterocyclic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its crucial role as a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib. Furthermore, this document explores the therapeutic relevance of the indoline scaffold by examining the mechanism of action of Nintedanib and the biological activity of related indolinone derivatives. Detailed experimental protocols and data are presented to support further research and application of this compound.

## Chemical and Physical Properties

**Methyl indoline-6-carboxylate**, also known as methyl 2,3-dihydro-1H-indole-6-carboxylate, is an organic compound with the molecular formula  $C_{10}H_{11}NO_2$ . Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	341988-36-1
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>2</sub>
IUPAC Name	methyl 2,3-dihydro-1H-indole-6-carboxylate
Synonyms	Methyl 2,3-dihydro-1H-indole-6-carboxylate, 2,3-DIHYDRO-1H-INDOLE-6-CARBOXYLIC ACID METHYL ESTER HYDROCHLORIDE[1]

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	177.20 g/mol
Melting Point	70±15 °C (predicted)
Boiling Point	315.6±31.0 °C at 760 mmHg
Density	1.2±0.1 g/cm <sup>3</sup>
Flash Point	144.7±24.8 °C
pKa	4.26±0.20 (Predicted)

## Synthesis and Experimental Protocols

### Synthesis of Methyl Indoline-6-carboxylate

A common method for the synthesis of **methyl indoline-6-carboxylate** involves the reduction of methyl indole-6-carboxylate.[2]

Experimental Protocol:

- Step 1: Dissolution and Cooling
  - Dissolve methyl indole-6-carboxylate (534 mg, 3.05 mmol) in acetic acid (7.5 mL).[2]

- Cool the solution to 0°C in an ice bath.[2]
- Step 2: Reduction
  - Add sodium cyanoborohydride (580 mg, 9.2 mmol, 3 equivalents) to the solution in batches while stirring.[2]
  - Stir the reaction mixture continuously for 40 minutes at 15°C.[2]
  - Add another portion of sodium cyanoborohydride (193 mg, 3.05 mmol, 1 equivalent) and continue stirring for 30 minutes at room temperature.[2]
- Step 3: Work-up and Isolation
  - Remove the solvent by rotary evaporation.[2]
  - Dissolve the residue in dichloromethane and wash with 1N NaOH solution.[2]
  - Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,3-dihydro-1H-indole-6-carboxylate as a pale yellow solid (494 mg, 77% yield).[2]  
The product can be used in subsequent reactions without further purification.[2]

## Analytical Methods

The purity and identity of **methyl indoline-6-carboxylate** can be confirmed using standard analytical techniques such as NMR, HPLC, and mass spectrometry.[3][4]

Representative HPLC Method for Indoline Compounds:

This protocol is a general method for the analysis of indoline compounds and can be adapted for **methyl indoline-6-carboxylate**.

- Instrumentation: Waters 2695 Separations module with a 2489 UV/Vis detector.
- Column: Waters PAH C18 5 µm 4.6 mm × 250 mm column.
- Mobile Phase: Isocratic elution with methanol and 0.1% Trifluoroacetic acid (TFA).
- Detection: UV at 280 nm.

- **Sample Preparation:** Dissolve samples and standards in methanol immediately before analysis.
- **System Wash:** Wash the system with ultra-pure water between samples to minimize carry-over.

## Role in Drug Development and Biological Significance

### Key Intermediate for Nintedanib

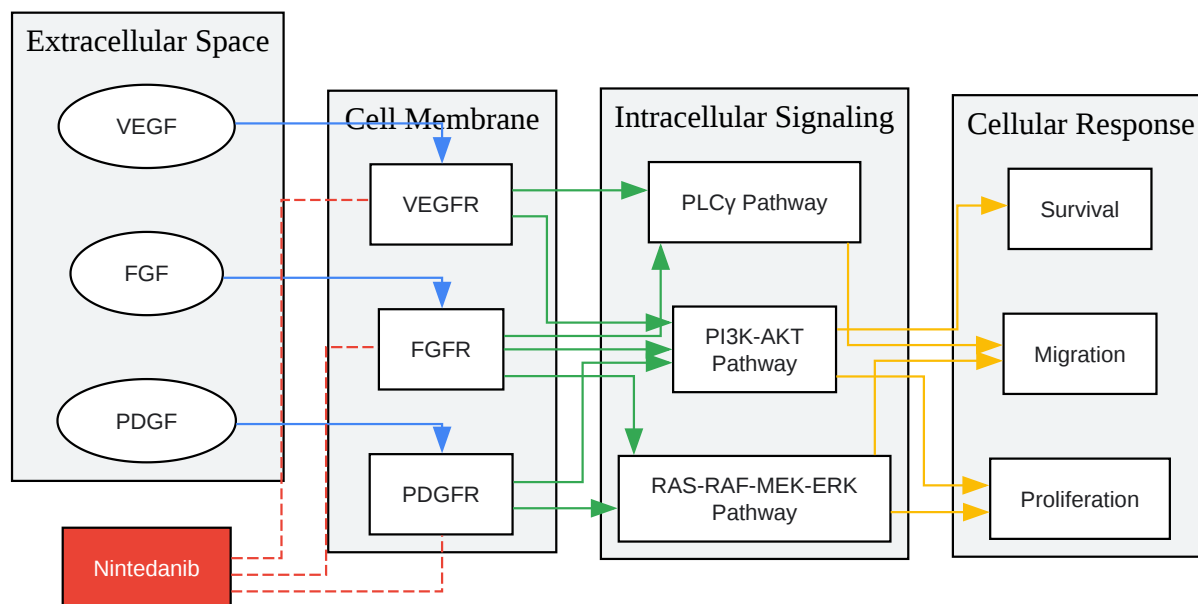
Methyl 2-oxoindoline-6-carboxylate, a derivative of **methyl indoline-6-carboxylate**, is a crucial intermediate in the synthesis of Nintedanib esylate. Nintedanib is a small molecule tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.

## Nintedanib's Mechanism of Action and Associated Signaling Pathways

Nintedanib functions as a multi-targeted tyrosine kinase inhibitor, competitively binding to the ATP-binding pocket of several receptor tyrosine kinases. This action blocks the autophosphorylation of these receptors and inhibits their downstream signaling cascades. The primary targets of Nintedanib include:

- Platelet-Derived Growth Factor Receptors (PDGFR  $\alpha$  and  $\beta$ )
- Fibroblast Growth Factor Receptors (FGFR 1, 2, and 3)
- Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, and 3)

By inhibiting these pathways, Nintedanib effectively reduces the proliferation, migration, and survival of fibroblasts, which are key drivers of fibrotic processes.



[Click to download full resolution via product page](#)

Caption: Nintedanib inhibits key signaling pathways in fibrosis.

## Potential Biological Activity of the Indoline Scaffold

While direct biological activity data for **methyl indoline-6-carboxylate** is limited, the broader indolinone-6-carboxylate scaffold has shown promise in drug discovery. A study on novel methyl indolinone-6-carboxylates bearing an indole moiety identified them as potent angiokinase inhibitors. The most active compound in this series targeted VEGFR-2/3 and PDGFR- $\alpha/\beta$  with IC<sub>50</sub> values in the nanomolar range, and it effectively suppressed the proliferation of human umbilical vein endothelial cells and certain cancer cell lines. This suggests that the indoline-6-carboxylate core is a valuable pharmacophore for the development of novel anti-angiogenic and anti-cancer agents.

## Conclusion

**Methyl indoline-6-carboxylate** is a valuable building block in medicinal chemistry, most notably as a key precursor to the anti-fibrotic drug Nintedanib. Its synthesis is well-established, and its chemical properties make it a versatile intermediate for further chemical modifications.

The therapeutic success of Nintedanib highlights the importance of the indoline scaffold in targeting key signaling pathways involved in fibrotic diseases. Further investigation into the biological activities of other **methyl indoline-6-carboxylate** derivatives is warranted and could lead to the discovery of new therapeutic agents.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. academic.oup.com [academic.oup.com]
- 2. tdcommons.org [tdcommons.org]
- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Methyl Indoline-6-Carboxylate: Synthesis, Properties, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1340901#methyl-indoline-6-carboxylate-cas-number-and-molecular-formula]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)